Hydrogen Bond Donor Count and Salt Form Advantage vs. Free Base and N1-Substituted Analogs
N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride (CAS 1246249-82-0) possesses two hydrogen bond donors (piperidine NH₂⁺ and HCl), compared to one hydrogen bond donor for the corresponding free base (CAS 159874-36-9) and zero for the N1-isopropyl variant (CAS 1030576-14-7, where the piperidine nitrogen is alkylated) [1]. The hydrochloride salt form is reported to enhance aqueous solubility relative to the free base, facilitating dissolution in biological assay media; the free base form (CAS 159874-36-9) is noted to have a predicted XLogP of 0.6, indicating moderate lipophilicity that may limit aqueous solubility without salt formation .
| Evidence Dimension | Hydrogen Bond Donor Count (HBD) |
|---|---|
| Target Compound Data | 2 (CAS 1246249-82-0, hydrochloride salt) |
| Comparator Or Baseline | Free base (CAS 159874-36-9): 1; N1-isopropyl analog (CAS 1030576-14-7): 0 |
| Quantified Difference | Target HBD = 2 vs. free base HBD = 1 (Δ = +1); vs. N1-alkylated analog HBD = 0 (Δ = +2) |
| Conditions | Computed by Cactvs 3.4.8.24 (PubChem release 2025.09.15) |
Why This Matters
Higher hydrogen bond donor count directly correlates with improved aqueous solubility, which is a practical requirement for reproducible in vitro assay preparation and reduces the need for DMSO co-solvents that can confound biological readouts.
- [1] PubChem. N-Isopropyl-N-(piperidin-4-yl)acetamide hydrochloride. Computed Properties: Hydrogen Bond Donor Count. CID 53255869. https://pubchem.ncbi.nlm.nih.gov/compound/53255869 (accessed 2026). View Source
